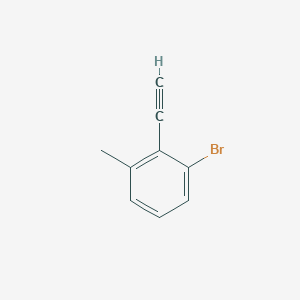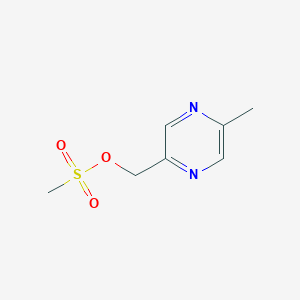
(5-Methylpyrazin-2-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylpyrazin-2-yl)methyl methanesulfonate is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of a methanesulfonate group attached to the methyl group on the pyrazine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazin-2-yl)methyl methanesulfonate typically involves the reaction of 5-methylpyrazine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions
(5-Methylpyrazin-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation and reduction: The pyrazine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include pyrazine N-oxides.
Reduction: Products include reduced pyrazine derivatives.
Aplicaciones Científicas De Investigación
(5-Methylpyrazin-2-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify nucleophilic sites in biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-Methylpyrazin-2-yl)methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophilic sites in target molecules. This reaction can modify the structure and function of the target molecule, leading to various biological effects. The compound can interact with enzymes, proteins, and nucleic acids, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Methylpyrazin-2-yl)methyl chloride
- (5-Methylpyrazin-2-yl)methyl bromide
- (5-Methylpyrazin-2-yl)methyl iodide
Uniqueness
(5-Methylpyrazin-2-yl)methyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to its halide counterparts. The methanesulfonate group is a better leaving group in nucleophilic substitution reactions, making the compound more reactive in such processes .
Propiedades
Fórmula molecular |
C7H10N2O3S |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
(5-methylpyrazin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H10N2O3S/c1-6-3-9-7(4-8-6)5-12-13(2,10)11/h3-4H,5H2,1-2H3 |
Clave InChI |
STUWDTUMYMCRTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


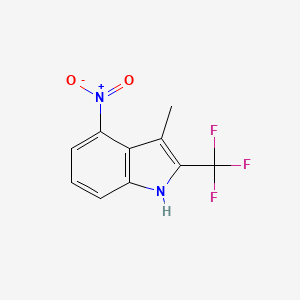
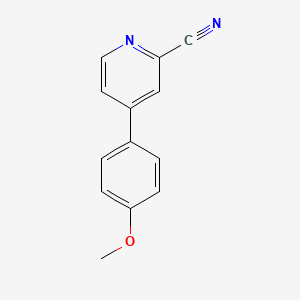

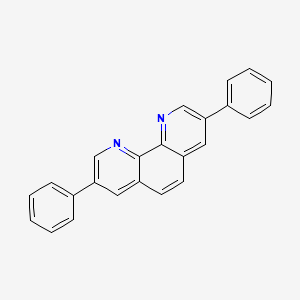
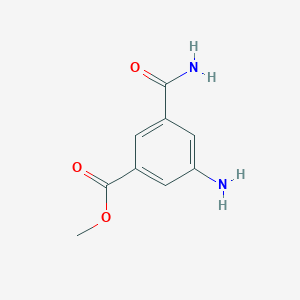
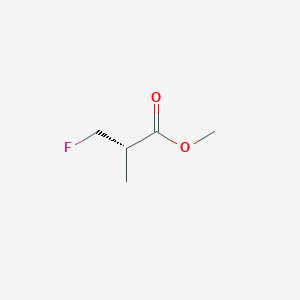

![N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)

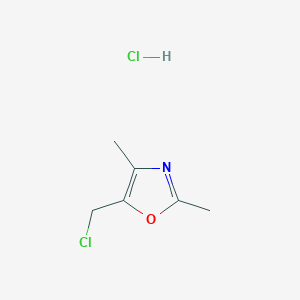
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)
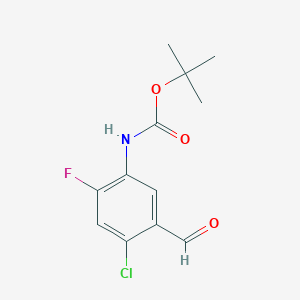
![4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B12972519.png)
